molecular formula C11H11NO2 B8469645 2-(7-Isoquinolinyloxy)Ethanol

2-(7-Isoquinolinyloxy)Ethanol

Cat. No.: B8469645
M. Wt: 189.21 g/mol
InChI Key: IIKSLMTZLGHLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Isoquinolinyloxy)Ethanol (CAS: 86235-60-1) is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. It features an isoquinoline ring substituted with an ethoxy group at the 7-position, linked via an oxygen atom to an ethanol moiety . Its isoquinoline core may confer unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-isoquinolin-7-yloxyethanol

InChI

InChI=1S/C11H11NO2/c13-5-6-14-11-2-1-9-3-4-12-8-10(9)7-11/h1-4,7-8,13H,5-6H2

InChI Key

IIKSLMTZLGHLPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of 2-(7-Isoquinolinyloxy)Ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₁₁H₉NO₃ 203.19 Isoquinoline ring, ethoxy-ethanol substituent Potential pharmaceutical intermediate
2-({4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl}oxy)ethanol C₂₁H₂₁N₃O₄ 379.42 Quinazoline core, ethynylphenylamino, methoxyethoxy Kinase inhibitor (analogous to erlotinib derivatives)
2-(2-Thienyl)Ethanol C₆H₈OS 128.19 Thiophene ring, ethanol substituent Pharmaceutical intermediate
7-(2-Ethoxyethoxy)quinoline C₁₃H₁₅NO₂ 217.27 Quinoline ring, ethoxyethoxy substituent Organic synthesis, solubility studies
2-(6-Fluoroquinolin-2-yl)Ethanol C₁₁H₁₀FNO 191.20 Fluorinated quinoline, ethanol substituent Potential bioactive agent (antimicrobial)

Physicochemical Properties

  • Solubility and Reactivity: The isoquinoline ring in the target compound may reduce water solubility compared to smaller heterocycles like thiophene () but improve lipid membrane permeability . Ethoxyethoxy groups (e.g., in 7-(2-ethoxyethoxy)quinoline, ) enhance solubility in polar solvents, a trait critical for pharmaceutical formulations .

Research Findings and Data Gaps

Key Observations

  • Ring System Impact: Isoquinoline’s fused benzene-pyridine structure (vs. quinoline’s single-ring system) may alter π-π stacking interactions, affecting material science applications .
  • Substituent Position : The 7-position substitution in the target compound contrasts with 2- or 6-position analogs (), which could influence steric hindrance in molecular recognition .

Unresolved Questions

  • Direct biological activity data for this compound are absent in the evidence. Further studies comparing its tyrosinase or kinase inhibition with analogs are needed.
  • Industrial performance metrics (e.g., corrosion inhibition efficiency) remain unexplored but are critical for practical applications.

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